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molecular formula C14H13ClO2S B8477384 4-(2-Phenylethyl)benzene-1-sulfonyl chloride CAS No. 63389-65-1

4-(2-Phenylethyl)benzene-1-sulfonyl chloride

Cat. No. B8477384
M. Wt: 280.8 g/mol
InChI Key: MFINZQDYWJAKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04088683

Procedure details

Polybibenzyl sulfone homopolymers are prepared by heating bibenzyl- 4 -sulfonyl chloride in the presence of a catalytic amount of an anhydrous Lewis acid, or by using a stoichiometric mixture of bibenzyl and bibenzyl- 4,4' -disulfonyl chloride as hereinafter described. The preparation of the homopolymer first necessitates the synthesis of either the mono or di sulfonyl chloride derivative of bibenzyl. Bibenzyl- 4 -sulfonyl chloride may be prepared by a three step procedure by treating bibenzyl in solution with approximately equi molar quantities of chlorosulfonic acid to form bibenzyl- 4 -sulfonic acid followed by neutralization in an aqueous medium using sodium or barium hydroxide to yield the sodium or barium salt which is in turn treated in a solvent with an acid halide such as thionyl chloride to yield bibenzyl- 4 -sulfonyl chloride. Another suitable technique for the preparation of the monosulfonyl chloride derivative involves the treatment of the free sulfonic acid derivative of bibenzyl in a solvent with a complex of phosgene and a tertiary organic amide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
bibenzyl- 4,4' -disulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mono or di sulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.C1(CCC2C=CC=CC=2)C=CC=CC=1.C1(CCC2C=CC(S(Cl)(=O)=O)=CC=2)C=CC(S(Cl)(=O)=[O:40])=CC=1.ClS(O)(=O)=O>>[C:1]1([CH2:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][C:4]([S:7]([OH:40])(=[O:9])=[O:8])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)CCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC1=CC=CC=C1
Name
bibenzyl- 4,4' -disulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)CCC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
mono or di sulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)CCC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of the homopolymer

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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